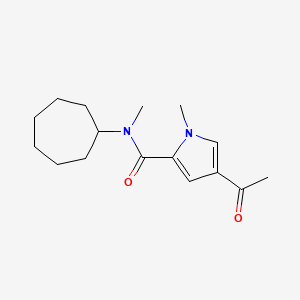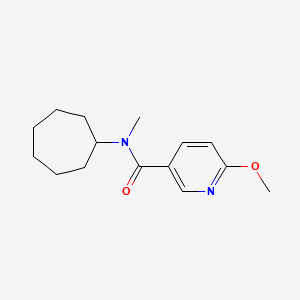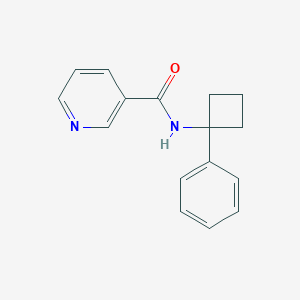
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide, also known as BDBPC, is a chemical compound that has been widely studied for its potential therapeutic applications. BDBPC belongs to the class of compounds known as cyclopropane carboxamides, which have been shown to have a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide is not fully understood, but it is thought to involve modulation of the immune system and the production of pro-inflammatory cytokines. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of neurodegenerative diseases.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and decrease the production of pro-inflammatory cytokines in animal models. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has also been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide is also stable and can be easily stored for long periods of time. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide. One area of interest is the development of more efficient synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide and related compounds. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide and its potential side effects.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. The resulting compound is then treated with methylamine to yield N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(10-2-3-10)14-8-9-1-4-11-12(7-9)17-6-5-16-11/h1,4,7,10H,2-3,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZBHIFNLOYFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)
